Cas no 1850217-46-7 (CID 130514480)

CID 130514480 化学的及び物理的性質
名前と識別子
-
- CID 130514480
- Bicyclo[2.2.1]heptane-2-carbonitrile, 2-(methoxymethyl)-
-
- インチ: 1S/C10H15NO/c1-12-7-10(6-11)5-8-2-3-9(10)4-8/h8-9H,2-5,7H2,1H3
- InChIKey: KOGIFZXYJBLEDZ-UHFFFAOYSA-N
- ほほえんだ: C12CC(CC1)CC2(COC)C#N
じっけんとくせい
- 密度みつど: 1.04±0.1 g/cm3(Predicted)
- ふってん: 259.2±13.0 °C(Predicted)
CID 130514480 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01109995-1g |
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile |
1850217-46-7 | 95% | 1g |
¥5383.0 | 2023-03-19 | |
Enamine | EN300-785328-0.5g |
2-(methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile |
1850217-46-7 | 95% | 0.5g |
$809.0 | 2024-05-22 | |
Enamine | EN300-785328-5.0g |
2-(methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile |
1850217-46-7 | 95% | 5.0g |
$2443.0 | 2024-05-22 | |
Enamine | EN300-785328-0.25g |
2-(methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile |
1850217-46-7 | 95% | 0.25g |
$774.0 | 2024-05-22 | |
Enamine | EN300-785328-10.0g |
2-(methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile |
1850217-46-7 | 95% | 10.0g |
$3622.0 | 2024-05-22 | |
Enamine | EN300-785328-0.05g |
2-(methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile |
1850217-46-7 | 95% | 0.05g |
$707.0 | 2024-05-22 | |
Enamine | EN300-785328-0.1g |
2-(methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile |
1850217-46-7 | 95% | 0.1g |
$741.0 | 2024-05-22 | |
Enamine | EN300-785328-1.0g |
2-(methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile |
1850217-46-7 | 95% | 1.0g |
$842.0 | 2024-05-22 | |
Enamine | EN300-785328-2.5g |
2-(methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile |
1850217-46-7 | 95% | 2.5g |
$1650.0 | 2024-05-22 |
CID 130514480 関連文献
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
CID 130514480に関する追加情報
Compound Introduction: CAS No. 1850217-46-7 and CID 130514480
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development. Among these, CAS No. 1850217-46-7 and its corresponding CID 130514480 have garnered significant attention due to their unique structural properties and potential applications in medicinal chemistry. This compound, characterized by its distinct molecular framework, has been extensively studied for its pharmacological effects and therapeutic implications.
The molecular structure of CAS No. 1850217-46-7 encompasses a complex arrangement of atoms that contributes to its distinctive chemical behavior. This complexity has made it a subject of interest for researchers aiming to develop novel therapeutic agents. The compound's interactions with biological targets have been meticulously examined, revealing promising avenues for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of small molecules with potential therapeutic benefits. CID 130514480, derived from CAS No. 1850217-46-7, has been particularly scrutinized for its ability to modulate biological pathways associated with various diseases. Studies have indicated that this compound exhibits inhibitory effects on key enzymes involved in inflammatory responses, making it a candidate for the development of anti-inflammatory drugs.
One of the most compelling aspects of CAS No. 1850217-46-7 is its potential to serve as a scaffold for drug design. Researchers have leveraged its structural features to create derivatives with enhanced pharmacological properties. These derivatives have shown promise in preclinical studies, demonstrating efficacy in models of neurological disorders and cancer. The ability to modify the core structure while maintaining biological activity underscores the versatility of this compound.
The synthesis of CAS No. 1850217-46-7 and its derivatives has been optimized to ensure high yield and purity, critical factors for pharmaceutical applications. Advanced synthetic methodologies have been employed to achieve this goal, including catalytic processes that minimize byproduct formation. These advancements have not only improved the efficiency of production but also reduced costs, making it more feasible for large-scale manufacturing.
The pharmacokinetic profile of CID 130514480 has been thoroughly evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Initial findings suggest that the compound exhibits favorable pharmacokinetic characteristics, including good bioavailability and a reasonable half-life. These attributes are essential for ensuring that the drug remains effective at therapeutic levels over an extended period.
In addition to its pharmacological potential, CAS No. 1850217-46-7 has been investigated for its role in chemical biology research. Its interactions with proteins and other biomolecules have provided insights into cellular mechanisms, contributing to a deeper understanding of disease pathogenesis. This knowledge is invaluable for developing targeted therapies that address specific biological pathways.
The regulatory landscape surrounding the development and use of compounds like CID 130514480 is stringent but well-established. Compliance with Good Manufacturing Practices (GMP) ensures that these compounds are produced under controlled conditions, maintaining quality and consistency. Regulatory agencies require comprehensive data on safety and efficacy before approving new drugs, a process that underscores the importance of rigorous testing.
The future prospects for CAS No. 1850217-46-7 and its derivatives are promising, with ongoing research aimed at expanding their therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the discovery and development of new drugs based on this compound's core structure. Such collaborations leverage complementary expertise and resources, fostering innovation in drug discovery.
The impact of compounds like CID 130514480 extends beyond immediate therapeutic benefits; they also contribute to the broader field of medicinal chemistry by providing new insights into molecular interactions and disease mechanisms. As research continues to uncover new applications, these compounds are poised to play a significant role in shaping the future of healthcare.
1850217-46-7 (CID 130514480) 関連製品
- 1114944-21-6(3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole)
- 1207046-96-5(3-chloro-N-(2-{6-chloro-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide)
- 2171725-21-4(2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid)
- 319462-41-4(Axitinib Amide)
- 1193389-44-4(2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride)
- 1246817-96-8(3-Methyl Pseudoephedrine)
- 1354970-57-2(3-{3-(1S)-1-aminoethylphenyl}-1,3-oxazolidin-2-one)
- 1804366-53-7(Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)
- 2503207-27-8((4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride)
- 139183-87-2(Methyl 6-(aminomethyl)nicotinate)




